molecular formula C15H15BrN2O4S B7068769 N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B7068769
M. Wt: 399.3 g/mol
InChI Key: SNHPORYKHRAQFU-UHFFFAOYSA-N
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Description

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran moiety, an azetidine ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-2-4-12(5-3-10)23(20,21)17-11-8-18(9-11)15(19)14-13(16)6-7-22-14/h2-7,11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPORYKHRAQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)C3=C(C=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the bromination of furan to obtain 3-bromofuran. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group. The azetidine ring is formed through a cyclization reaction involving appropriate precursors. Finally, the benzenesulfonamide group is introduced via sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s bromofuran moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring and benzenesulfonamide group contribute to its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-bromofuran-2-carbonyl)azetidin-3-yl]-4-methylbenzenesulfonamide is unique due to its combination of a bromofuran moiety, an azetidine ring, and a benzenesulfonamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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